1H-Indazol-5-ol
Overview
Description
M3814, also known as peposertib, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. M3814 has shown promise in enhancing the efficacy of radiotherapy and chemotherapy by inhibiting DNA repair mechanisms in cancer cells .
Mechanism of Action
Target of Action
1H-Indazol-5-ol is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor is thought to be a potential intervention target for psoriasis .
Mode of Action
It has been found to regulate the expression ofCYP1A1 by activating the AHR pathway . CYP1A1 is an important enzyme in the body that is involved in the metabolism of xenobiotics and drugs.
Biochemical Pathways
This compound, through its interaction with AHR, can influence several biochemical pathways. The activation of AHR leads to the transcriptional regulation of multiple genes, including those involved in xenobiotic metabolism . This can have downstream effects on various biological processes, including drug metabolism and the response to environmental pollutants.
Result of Action
The activation of AHR by this compound can lead to a variety of cellular and molecular effects. For instance, the regulation of CYP1A1 expression can influence the metabolism of various substances within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M3814 involves a series of chemical reactions designed to produce a compound with high affinity and selectivity for DNA-PK. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, amide bond formation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of M3814 follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
M3814 undergoes various chemical reactions, including:
Oxidation: M3814 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within M3814, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the M3814 molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving M3814 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of M3814 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of M3814, each with potentially different biological activities .
Scientific Research Applications
M3814 has a wide range of scientific research applications, including:
Chemistry: M3814 is used as a tool compound to study DNA repair mechanisms and the role of DNA-PK in cellular processes.
Biology: In biological research, M3814 is used to investigate the effects of DNA-PK inhibition on cell cycle regulation, apoptosis, and genomic stability.
Medicine: M3814 is being explored as a potential therapeutic agent in combination with radiotherapy and chemotherapy for the treatment of various cancers.
Comparison with Similar Compounds
Similar Compounds
NU7441: Another DNA-PK inhibitor with similar mechanisms of action but different chemical structure.
CC-115: A dual inhibitor of DNA-PK and mammalian target of rapamycin (mTOR), offering a broader range of biological effects.
VX-984:
Uniqueness of M3814
M3814 stands out due to its high selectivity and potency for DNA-PK, as well as its oral bioavailability. These properties make it a promising candidate for combination therapies with radiotherapy and chemotherapy. Additionally, M3814 has shown efficacy in preclinical models of various cancers, highlighting its potential as a versatile and effective therapeutic agent .
Properties
IUPAC Name |
1H-indazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDXWEPRYNHNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165967 | |
Record name | 1H-Indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15579-15-4 | |
Record name | 1H-Indazol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15579-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-5-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015579154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15579-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Indazol-5-ol of interest in the context of monoamine oxidase inhibition?
A: The research paper investigates a series of indazole derivatives, including this compound, for their potential to inhibit monoamine oxidase (MAO) []. While the abstract doesn't provide specific data on this compound's activity, it highlights the exploration of indazole derivatives as novel MAO inhibitors. MAO enzymes play a crucial role in the breakdown of neurotransmitters like dopamine and serotonin. Inhibiting MAO can increase the levels of these neurotransmitters in the brain, making compounds like this compound potentially relevant for conditions like depression and Parkinson's disease. Further research is needed to understand the specific inhibitory activity, selectivity, and potential therapeutic applications of this compound.
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